Technical Monograph: 2,4,6-Trichloro-3-methylaniline
Technical Monograph: 2,4,6-Trichloro-3-methylaniline
Executive Summary
2,4,6-Trichloro-3-methylaniline (CAS 5400-76-0), also known as 2,4,6-trichloro-m-toluidine, is a highly functionalized aromatic amine intermediate used primarily in the synthesis of agrochemicals, specialty dyes, and pharmaceutical active ingredients.[1][2] Its structure—characterized by a "privileged" substitution pattern—features a synergistic arrangement of electron-donating and electron-withdrawing groups that makes it a valuable scaffold for constructing complex heterocyclic systems.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthesis protocols, reaction mechanisms, and critical safety considerations for laboratory and industrial handling.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
The unique reactivity of 2,4,6-trichloro-3-methylaniline stems from the steric and electronic interplay between the activating amino/methyl groups and the deactivating chlorine substituents.
Table 1: Chemical Identification & Properties
| Property | Data |
| CAS Number | 5400-76-0 |
| IUPAC Name | 2,4,6-Trichloro-3-methylaniline |
| Synonyms | 2,4,6-Trichloro-m-toluidine; 3-Methyl-2,4,6-trichloroaniline |
| Molecular Formula | C₇H₆Cl₃N |
| Molecular Weight | 210.49 g/mol |
| SMILES | CC1=C(C(=C(C=C1Cl)Cl)N)Cl |
| InChI Key | ZPDXEMXEUWPXSP-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO, Chloroform |
| pKa (Conjugate Acid) | ~ -0.03 (Estimated due to electron-withdrawing Cl groups) |
Synthesis & Manufacturing
Strategic Route Selection
The most efficient synthetic route involves the exhaustive chlorination of m-toluidine (3-methylaniline) . This transformation leverages the synergistic directing effects of the amino and methyl groups.
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Amino Group (-NH₂): Strong ortho, para-director.
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Methyl Group (-CH₃): Weak ortho, para-director.
In the m-toluidine scaffold (amino at C1, methyl at C3), both groups cooperatively activate the C2, C4, and C6 positions, allowing for high-yield trichlorination using electrophilic aromatic substitution (EAS).
Validated Laboratory Protocol
Reactions: Chlorination using Sulfuryl Chloride (SO₂Cl₂) or Elemental Chlorine (Cl₂). Scale: 100 mmol basis.
Reagents:
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m-Toluidine (10.7 g, 100 mmol)
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Sulfuryl Chloride (44.5 g, 330 mmol) [Alternative: Cl₂ gas]
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Solvent: Chlorobenzene or Dichloromethane (DCM) (100 mL)
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Catalyst: None required (autocatalytic) or mild Lewis acid (I₂ trace)
Step-by-Step Methodology:
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Preparation: Dissolve m-toluidine in chlorobenzene in a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas scrubber (to trap HCl/SO₂).
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Addition: Cool the solution to 0–5°C. Add Sulfuryl Chloride dropwise over 60 minutes. The reaction is exothermic; maintain temperature <10°C to prevent oxidation of the amine.
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Reaction: Once addition is complete, allow the mixture to warm to room temperature. Heat to 60°C for 2 hours, then reflux (approx. 130°C if using chlorobenzene) for 1 hour to drive the reaction to completion and expel dissolved gases.
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Workup: Cool to room temperature. Pour the reaction mixture into ice water (200 mL). Neutralize with saturated NaHCO₃ solution until pH ~8.
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Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Concentrate in vacuo. Recrystallize the crude solid from ethanol/water or petroleum ether to yield 2,4,6-trichloro-3-methylaniline as white needles.
Reaction Workflow Diagram
Figure 1: Process flow for the synthesis of 2,4,6-trichloro-3-methylaniline via chlorination.
Mechanistic Analysis
Understanding the regiochemistry is critical for quality control. The chlorination proceeds via sequential Electrophilic Aromatic Substitution (EAS).
Regioselectivity Logic
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C2 Position: Activated by ortho-NH₂ and ortho-CH₃. (Sterically crowded but electronically favorable).
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C4 Position: Activated by para-NH₂ and ortho-CH₃. (Highly favorable).
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C6 Position: Activated by ortho-NH₂ and para-CH₃. (Highly favorable).
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C5 Position: The only position not activated by the amino group; it is meta to both directors. Consequently, the C5 proton remains unsubstituted, providing a distinct NMR signature.
Pathway Diagram[10]
Figure 2: Stepwise chlorination mechanism illustrating the sequential substitution at activated positions.
Analytical Characterization
To validate the identity of CAS 5400-76-0, the following spectral data is expected.
Proton NMR (¹H NMR)[8][10][11]
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Solvent: CDCl₃ or DMSO-d₆
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Signals:
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δ ~2.3-2.4 ppm (Singlet, 3H): Methyl group (-CH₃). Downfield shift slightly due to ortho-chlorines.
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δ ~4.5-5.5 ppm (Broad Singlet, 2H): Amine protons (-NH₂). Exchangeable with D₂O.
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δ ~7.3-7.5 ppm (Singlet, 1H): Aromatic proton at C5 . This is the diagnostic peak. It must be a singlet as there are no adjacent protons.
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Mass Spectrometry (GC-MS)
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Molecular Ion (M+): m/z 209 (base peak for ³⁵Cl₃).
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Isotope Pattern: Distinctive cluster for three chlorine atoms (M, M+2, M+4, M+6) in a relative intensity ratio of approx. 100:96:31:3.
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Fragmentation: Loss of Cl (M-35) and loss of NH₂/CH₃ fragments.
Applications in Drug & Agrochemical Development[1]
2,4,6-Trichloro-3-methylaniline serves as a "lock-and-key" intermediate. Its dense functionalization prevents metabolic oxidation at the ring positions, enhancing the in vivo stability of bioactive molecules.
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Agrochemicals: Used as a precursor for urea-based fungicides and herbicides. The trichloro-motif increases lipophilicity (LogP ~3.7), aiding in cuticle penetration.
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Azo Dyes: Acts as a diazo component. The electron-withdrawing chlorines induce a bathochromic shift (red-shift) in the resulting dyes, improving color fastness.
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Heterocyclic Synthesis: The amino group can be cyclized to form benzimidazoles or quinazolines, where the chlorine atoms provide handles for further cross-coupling reactions (e.g., Suzuki-Miyaura).
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Toxic if swallowed (H301), Toxic in contact with skin (H311).
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Irritation: Causes serious eye irritation (H319).
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Environmental: Very toxic to aquatic life with long-lasting effects (H410).
Handling Protocols:
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PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
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Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Incompatibility: Reacts vigorously with strong oxidizing agents and acids.
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Spill Control: Contain with inert absorbent (vermiculite). Do not flush into drains.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 223132, 2,4,6-Trichloro-3-methylaniline. Retrieved January 30, 2026 from [Link]
- Google Patents.Process for the preparation of 2,4,6-trichloroaniline (US4447647A).
